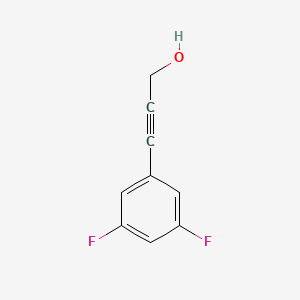

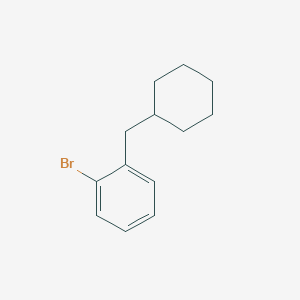

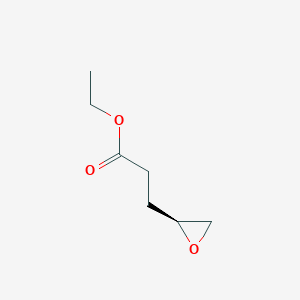

![molecular formula C14H18N2O2 B6318264 Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 956794-92-6](/img/structure/B6318264.png)

Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Overview

Description

Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the CAS Number: 956794-92-6 . It has a molecular weight of 246.31 and its linear formula is C14H18N2O2 . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The this compound molecule contains a total of 38 bonds. There are 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .Physical and Chemical Properties Analysis

This compound is a solid, semi-solid, or liquid compound . It is stored at a temperature of 2-8°C . The compound has a molecular weight of 246.31 and its linear formula is C14H18N2O2 .Scientific Research Applications

Scalable Synthesis Processes

Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate and its analogues have seen advancements in synthesis processes. For example, Huang and Teng (2011) developed an improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane, involving the reduction of N-benzyl-2,5-dicarbethoxy-pyrrolidine and subsequent steps to afford a diversity of 3,8-diazabicyclo[3.2.1]octane analogue in a total yield of 42% in five steps (Huang & Teng, 2011).

Synthesis Improvements and Derivatives

Another significant development is the improved synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane, an important starting material for compounds with analgesic activity. Paliulis et al. (2007) described a four-step synthesis process yielding significantly higher outputs than previous methods (Paliulis et al., 2007).

Chemical Reactions and Transformations

The compound also undergoes interesting chemical transformations. Cignarella, Testa, and Pasqualucci (1963) studied its rearrangement by thermal action, where 8-acyl-3,8-diazabicyclo[3.2.1]octanes rearranged to 3-acyl-3-8-diazabicyclo[3.2.1]octanes, a reaction also induced by dilute alkali and thermal and acid factors (Cignarella, Testa, & Pasqualucci, 1963).

Utilization in Synthesizing Cocaine Analogues

A notable application is in the synthesis of cocaine analogues. Pichlmair, Mereiter, and Jordis (2004) developed an eight-step synthesis of orthogonally protected 3,8-diazabicyclo[3.2.1]octane from pyroglutamic acid, a versatile building block for combinatorial synthesis of pharmacologically useful compounds (Pichlmair, Mereiter, & Jordis, 2004).

Role in Neuropharmacological Research

The compound's derivatives have been explored in neuropharmacological research. Loriga et al. (2007) synthesized a series of analogues related to 3,8-diazabicyclo[3.2.1]octane, evaluating their ability to inhibit dopamine reuptake into striatal nerve endings, showing potent inhibition activity (Loriga et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate are currently unknown. This compound is structurally similar to tropane alkaloids , which are known to interact with various neurotransmitter systems in the nervous system . .

Mode of Action

The mode of action of Benzyl 3,8-diazabicyclo[32Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner, potentially binding to receptors or transporters and modulating their activity .

Biochemical Pathways

The biochemical pathways affected by Benzyl 3,8-diazabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters

Result of Action

The molecular and cellular effects of Benzyl 3,8-diazabicyclo[32Given its structural similarity to tropane alkaloids , it may have similar effects, such as modulating neurotransmitter levels or receptor activity . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect its stability . It is recommended to keep it in a dark place, sealed in dry conditions, at 2-8°C . Other factors, such as pH, temperature, and the presence of other substances, could potentially influence its action and efficacy.

Properties

IUPAC Name |

benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-12-6-7-13(16)9-15-8-12/h1-5,12-13,15H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTFWQHWHMDPNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC1N2C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

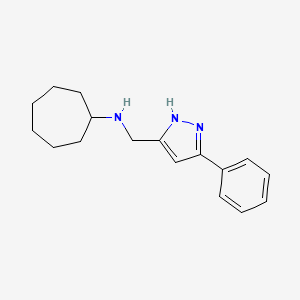

![Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine, 95%](/img/structure/B6318191.png)

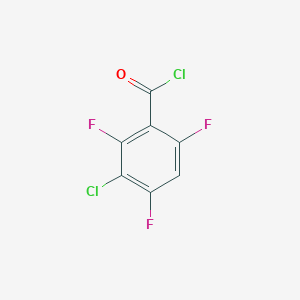

![Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine, 95%](/img/structure/B6318226.png)

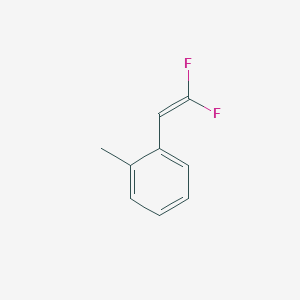

![Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318228.png)

![4-(5-Thioxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid](/img/structure/B6318235.png)